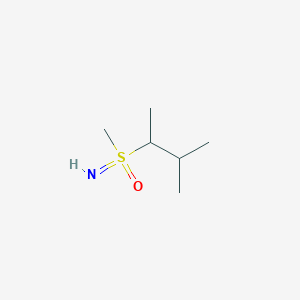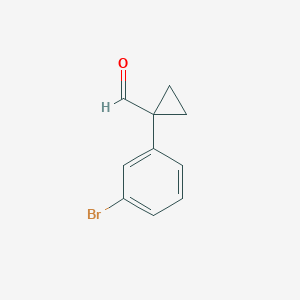
3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with an amino group and a hydroxyl group, making it a valuable intermediate in the synthesis of various heterocyclic systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 3-(1H-pyrazol-1-yl)propan-1-amine with a methylating agent. The reaction conditions often include the use of polar solvents such as ethanol or methanol, and the reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pyrazole ring is known to interact with various biological targets, including kinases and receptors, which play a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-amino-5-methyl-1-phenylpyrazole
- 5-hydroxy-1-methyl-1H-pyrazole
- 3-methyl-1-phenyl-1H-pyrazol-5-amine
Uniqueness
3-amino-1-(1-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C7H13N3O |
|---|---|
Molekulargewicht |
155.20 g/mol |
IUPAC-Name |
3-amino-1-(2-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-6(3-5-9-10)7(11)2-4-8/h3,5,7,11H,2,4,8H2,1H3 |
InChI-Schlüssel |
UDRVQNJDOVAKSW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![5-(4-Fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13188930.png)


![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)





![N-[3-(Aminomethyl)cyclopentyl]acetamide](/img/structure/B13188980.png)

![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione](/img/structure/B13189003.png)
